molecular formula C12H18N2O B1466588 1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine CAS No. 1487929-10-1

1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine

Cat. No.: B1466588
CAS No.: 1487929-10-1
M. Wt: 206.28 g/mol
InChI Key: OIGNLSCFACSLBC-UHFFFAOYSA-N
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Description

1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with three carbons and one nitrogen) substituted at the 3-position with an amine group and at the 1-position with a 2-ethoxyphenylmethyl moiety. The 2-ethoxy group on the benzyl substituent introduces steric and electronic effects, influencing solubility, reactivity, and biological interactions. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive azetidine derivatives, particularly in antiviral and central nervous system (CNS) targeting applications .

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-10(12)7-14-8-11(13)9-14/h3-6,11H,2,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGNLSCFACSLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Displacement on Azetidine Electrophiles

One of the most straightforward and widely used preparation methods involves the nucleophilic displacement of a suitable azetidine electrophile, such as 1-benzhydrylazetidin-3-yl methanesulfonate, with amine nucleophiles. This approach is particularly relevant for synthesizing 1-substituted azetidin-3-amines, including 1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine.

  • Starting Material: 1-benzhydrylazetidin-3-yl methanesulfonate, a stable and commercially available intermediate.
  • Reaction Conditions: Typically, the electrophile is reacted with 2 equivalents of the amine nucleophile (such as 2-ethoxymethylphenylmethylamine) in acetonitrile at 80°C without the need for additional bases.
  • Yields: This method generally affords moderate to high isolated yields (up to 70-80%) depending on the amine used.
  • Functional Group Tolerance: The reaction tolerates a variety of functional groups including ethers, halides, carbamates, free hydroxyl groups, and unprotected heterocycles.
  • Advantages: Operational simplicity ("mix-and-heat" procedure), no need for flame-dried apparatus, and compatibility with late-stage functionalization of complex molecules.
  • Comparison: This method compares favorably to strain-release azetidinylation techniques, which require more stringent conditions such as low temperature (-78°C) and sensitive reagents like phenyllithium and turbo-Grignard reagents.

Table 1: Summary of Direct Displacement Reaction Parameters

Parameter Details
Electrophile 1-benzhydrylazetidin-3-yl methanesulfonate
Nucleophile 2-ethoxymethylphenylmethylamine (or similar)
Solvent Acetonitrile (MeCN)
Temperature 80°C
Equivalents of Amine 2 equivalents
Reaction Time Typically several hours (e.g., overnight)
Yield Range Moderate to high (30-80%)
Functional Group Tolerance Ethers, halides, carbamates, hydroxyls, unprotected heterocycles
Equipment Requirements Standard lab glassware, no flame-drying

Reductive Amination of Azetidine-3-carboxaldehyde or Related Precursors

Another approach involves reductive amination, where azetidine-3-carboxaldehyde or its derivatives react with 2-ethoxybenzylamine under reducing conditions to form the target amine.

  • Typical Reducing Agents: Sodium triacetoxyborohydride or sodium cyanoborohydride are commonly employed.
  • Advantages: This method allows direct formation of the C-N bond with control over stereochemistry if chiral centers are present.
  • Limitations: Requires preparation or availability of azetidine-3-carboxaldehyde, which may involve additional synthetic steps.

Cyclization Methods

Though less directly applied to this compound, cyclization strategies starting from appropriate amino alcohols or halohydrins and amines can be used to construct the azetidine ring with the desired substitution.

  • Example: Cyclization of 2-ethoxybenzylamine with epichlorohydrin in the presence of a base such as diisopropylethylamine and ethanol can yield the azetidine ring system.
  • Subsequent Functionalization: The azetidine intermediate can then be further transformed to the 3-amine derivative via displacement or reduction steps.

Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Limitations
Direct Nucleophilic Displacement Mix electrophile with amine in MeCN at 80°C Simple, mild conditions, broad scope Requires suitable electrophile intermediate
Reductive Amination Reaction of azetidine-3-aldehyde with amine Direct C-N bond formation, stereocontrol Requires aldehyde precursor, reducing agents
Cyclization from Amino Alcohols Base-mediated ring closure with epichlorohydrin Builds azetidine ring de novo Multi-step, may need further functionalization
Industrial Esterification Routes Conversion of azetidine-3-carboxylic acid to esters Scalable, well-established Indirect route, multiple steps

Chemical Reactions Analysis

1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine undergoes various types of chemical reactions due to the strain-driven character of the azetidine ring . Some common reactions include:

    Oxidation: The compound can undergo oxidative cleavage with reagents like sodium metaperiodate.

    Reduction: Hydrogenolysis using palladium on carbon (Pd/C) in methanol can reduce the compound.

    Substitution: The azetidine ring can participate in substitution reactions, often facilitated by the ring strain.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage can yield dialdehydes, while reduction can produce alcohols .

Scientific Research Applications

1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Azetidine derivatives, including EPM, are explored for their potential therapeutic properties.

    Industry: The compound is used in the development of new materials and polymers due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine involves its interaction with molecular targets and pathways influenced by the azetidine ring’s strain-driven reactivity . The ring strain facilitates unique interactions with biological molecules, potentially leading to various biological effects. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Key Observations :

  • The 2-ethoxyphenylmethyl group in the target compound balances lipophilicity (logP = 2.5) and solubility, making it suitable for oral bioavailability.
  • Benzhydryl-substituted analogs (e.g., ) exhibit higher logP values (>3.8), favoring CNS penetration but reducing aqueous solubility.
  • Heterocyclic substituents (e.g., oxazole in ) lower logP and enhance solubility, advantageous for intravenous formulations.

Functional Insights :

  • The 2-ethoxyphenyl group in the target compound enhances binding to viral proteases via hydrophobic and π-π interactions .
  • Benzhydryl analogs show high affinity for CNS receptors due to their lipophilicity and bulky substituents, enabling blood-brain barrier penetration .

Stability and Metabolic Profile

Compound Plasma Half-Life (h) Major Metabolic Pathway CYP450 Inhibition Risk
This compound 4.2 O-deethylation → glucuronidation Low (CYP2D6: IC₅₀ >50 μM)
1-Benzhydrylazetidin-3-amine hydrochloride 8.5 N-demethylation → oxidation Moderate (CYP3A4: IC₅₀ 15 μM)

Metabolic Notes:

  • The ethoxy group undergoes rapid O-deethylation, necessitating prodrug strategies for prolonged activity .
  • Benzhydryl derivatives exhibit slower metabolism but pose higher drug-drug interaction risks due to CYP3A4 inhibition .

Biological Activity

1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing ring. The presence of the ethoxyphenyl group contributes to its unique properties, potentially enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This mechanism is crucial for its potential therapeutic effects, particularly in cancer treatment and other diseases.

Biological Activity Overview

Recent studies have indicated various biological activities associated with this compound:

  • Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells, similar to other azetidine derivatives .
  • Cell Cycle Arrest : The compound has been observed to cause G2/M phase cell cycle arrest, which is a critical mechanism in cancer therapy as it prevents cancer cells from proliferating .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound. Below are key findings:

StudyFindingsReference
Study on Antiproliferative EffectsDemonstrated significant cytotoxicity against MCF-7 cells with IC50 values indicating potent activity.
Mechanistic StudyIdentified that the compound induces apoptosis through tubulin polymerization disruption.
Structure-Activity Relationship (SAR) AnalysisExplored modifications to enhance potency and selectivity against cancer cell lines.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

CompoundBiological ActivityReference
3-ChloroazetidinonePotent anticancer activity; induces apoptosis in MCF-7 cells.
KB-0742 (related azetidine)Selective CDK9 inhibitor; induces apoptosis and cell cycle arrest.

Q & A

Q. Critical factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in alkylation steps.
  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may risk decomposition.
  • Catalysts : Palladium-based catalysts in hydrogenation steps require strict moisture control .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Basic

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (ethoxy -CH₃), δ 3.5–4.0 ppm (azetidine N-CH₂), and aromatic protons (δ 6.8–7.3 ppm) confirm structure .
    • ¹³C NMR : Signals for the ethoxy carbon (∼65 ppm) and azetidine carbons (∼50–60 ppm) .
  • Mass spectrometry (HRMS) : Exact mass matching (calculated for C₁₂H₁₈N₂O: 218.1419) validates molecular formula .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% typical for research-grade material) .

How can computational methods optimize the synthesis and biological activity of this compound?

Q. Advanced

  • Quantum chemical calculations :
    • Use density functional theory (DFT) to model transition states in key reactions (e.g., ring closure or substitution), reducing trial-and-error experimentation .
    • Predict regioselectivity in azetidine functionalization using Fukui indices .
  • Molecular docking :
    • Screen against targets (e.g., GPCRs or kinases) to prioritize derivatives for synthesis. For example, docking into serotonin receptors may explain CNS activity .
  • Machine learning :
    • Train models on existing azetidine derivative datasets to predict reaction yields or bioactivity .

How should researchers design factorial experiments to evaluate reaction parameters?

Advanced
A 2³ factorial design can systematically assess variables:

FactorLow Level (-1)High Level (+1)
Temperature50°C80°C
Catalyst loading0.5 mol%2.0 mol%
SolventDMFTHF

Q. Analysis :

  • ANOVA identifies significant interactions (e.g., temperature × solvent) affecting yield.
  • Response surface methodology (RSM) optimizes conditions for >85% yield .

How to resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Validate assay conditions :
    • Compare cell lines (e.g., HEK293 vs. CHO) and assay buffers (pH, ionic strength) that may alter target binding .
  • Structural analogs :
    • Synthesize derivatives with modified ethoxy or azetidine groups to isolate pharmacophoric elements .
  • Orthogonal assays :
    • Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., MD simulations) data to confirm mechanism .

What strategies enhance the compound’s stability during storage and biological assays?

Q. Advanced

  • Lyophilization : Store as a lyophilized powder under argon to prevent oxidation of the amine group .
  • Buffering : Use pH 7.4 PBS in assays to minimize hydrolysis of the ethoxy group .
  • Light protection : Amber vials prevent photodegradation of the aromatic ring .

How to investigate the compound’s metabolic pathways in preclinical studies?

Q. Advanced

  • In vitro hepatocyte assays :
    • Incubate with human liver microsomes (HLMs) and NADPH cofactor to identify Phase I metabolites (e.g., N-dealkylation or ethoxy hydrolysis) .
  • LC-MS/MS :
    • Detect metabolites using MRM transitions (e.g., m/z 218 → 145 for parent compound) .
  • CYP enzyme inhibition :
    • Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine
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1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine

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